molecular formula C19H17O4P B12885478 Diphenyl (hydroxy(phenyl)methyl)phosphonate CAS No. 52364-32-6

Diphenyl (hydroxy(phenyl)methyl)phosphonate

Cat. No.: B12885478
CAS No.: 52364-32-6
M. Wt: 340.3 g/mol
InChI Key: LGWPZWRZPMNUGB-UHFFFAOYSA-N
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Description

Diphenyl (hydroxy(phenyl)methyl)phosphonate is an organophosphorus compound with the molecular formula C19H17O4P It is a phosphonate ester, characterized by the presence of a phosphonate group bonded to a hydroxy(phenyl)methyl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl (hydroxy(phenyl)methyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with benzaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Diphenyl (hydroxy(phenyl)methyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphenyl (hydroxy(phenyl)methyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diphenyl (hydroxy(phenyl)methyl)phosphonate involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. It may also participate in phosphorylation reactions, transferring its phosphonate group to other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl (hydroxy(phenyl)methyl)phosphonate is unique due to its specific combination of phenyl and hydroxy(phenyl)methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

diphenoxyphosphoryl(phenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17O4P/c20-19(16-10-4-1-5-11-16)24(21,22-17-12-6-2-7-13-17)23-18-14-8-3-9-15-18/h1-15,19-20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWPZWRZPMNUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(O)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298874
Record name Diphenyl [hydroxy(phenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52364-32-6
Record name NSC126668
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diphenyl [hydroxy(phenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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